Gesulfoneerde stilbenen

Sulfonated stilbenes are a class of organic compounds derived from stilbene, which has been chemically modified to include sulfonic acid groups. These functionalized stilbenes exhibit enhanced solubility in polar solvents due to the presence of the negatively charged sulfo group, making them versatile for various applications.

Structurally, these compounds contain a benzene ring substituted with another benzene ring via a double bond (the stilbene core), and at least one sulfonic acid moiety. The introduction of sulfonate groups can significantly alter their physicochemical properties, such as increased acidity and improved biocompatibility in certain contexts.

Sulfonated stilbenes find applications in pharmaceuticals, where they may act as precursors or intermediates for drug synthesis; in cosmetics, contributing to skin care products due to their antioxidant and anti-inflammatory properties; and in materials science, where they can be used as monomers for polymerization reactions. Additionally, these compounds have shown promise in the development of sensors and as antioxidants in food preservation.

Overall, the structural versatility and functional diversity of sulfonated stilbenes make them valuable tools across multiple industries.

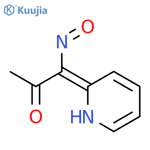

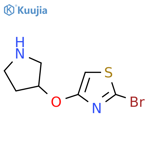

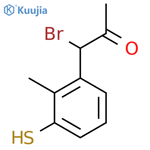

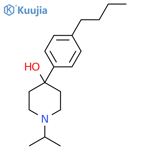

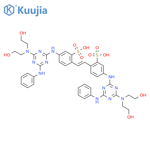

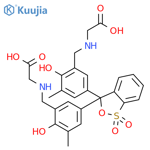

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

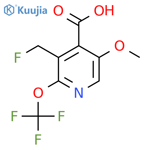

|

Fluorescent Brightener 210 | 28950-61-0 | C40H36N12Na4O14S4 |

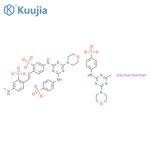

|

Acid Green 50 (Technical Grade) | 3087-16-9 | C27H25N2NAO7S2 |

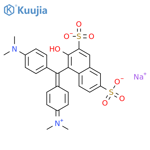

|

Fluorescent Brightener 220, Technical Grade | 16470-24-9 | C40H40N12Na4O16S4 |

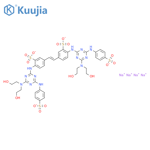

|

Fluorescent Brightener 28 (Technical Grade) | 4404-43-7 | C40H44N12O10S2 |

|

o-cresolsulfonphthalein-3',3''-bis(methylaminoacetic acid sodium salt) | 4079-10-1 | C27H28N2O9S |

Gerelateerde literatuur

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

Aanbevolen leveranciers

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten